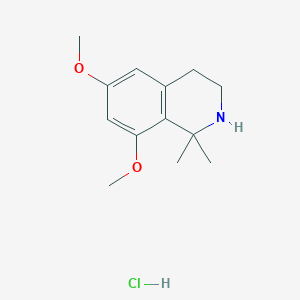

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2089255-60-5) is a synthetic tetrahydroisoquinoline derivative characterized by two methoxy groups at positions 6 and 8 of the isoquinoline ring and two methyl groups attached to the nitrogen atom at position 1. Its molecular formula is C₁₃H₁₈ClNO₂, and it is cataloged under the product code OMXX-294606-01 by American Elements . While its pharmacological applications remain underexplored, structural analogs of this compound exhibit diverse biological activities, including analgesic, anti-inflammatory, and antitumor effects.

Properties

IUPAC Name |

6,8-dimethoxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2)12-9(5-6-14-13)7-10(15-3)8-11(12)16-4;/h7-8,14H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOUUDOFYXZHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C=C(C=C2OC)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Pomeranz–Fritsch cyclization reaction. This method uses strong acids and elevated temperatures to cyclize the precursor compounds. recent advancements have shown that silyl triflate and sterically encumbered pyridine bases can replace strong acids, allowing for acetal activation under milder and more chemoselective conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

Pharmacological Properties

Anticancer Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit notable antiproliferative effects against various cancer cell lines. Specifically, compounds similar to 6,8-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline have been tested for their cytotoxicity against human cancer cells such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that certain tetrahydroisoquinoline derivatives can modulate signaling pathways associated with cell survival and apoptosis .

Neurological Applications

Potential Treatment for Neurological Disorders

Tetrahydroisoquinoline derivatives have been explored for their potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Their ability to interact with neurotransmitter systems suggests they may help alleviate symptoms associated with these conditions .

Orexin Receptor Antagonism

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been noted for its antagonistic properties on orexin receptors. This action may be beneficial in managing sleep disorders and conditions related to hyperarousal .

Synthesis and Structural Variations

Synthesis Techniques

The synthesis of 6,8-dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline involves various methods including chiral synthesis techniques that enhance the selectivity and efficacy of the compound . The structural variations of tetrahydroisoquinolines can significantly influence their biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can modulate enzyme activities and affect cellular signaling pathways. For instance, it has been shown to induce G2/M cell cycle arrest in cancer cells, thereby inhibiting their proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Differences and Functional Groups

The pharmacological profile of tetrahydroisoquinoline derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Mechanism and Efficacy Highlights

- Compound 3 : Exhibits dual analgesic and anti-inflammatory effects via thermal pain sensitivity modulation (hot plate test) and paw edema suppression. Its therapeutic index surpasses metamizole sodium and acetylsalicylic acid .

- Papaverine Analogues: Norlaudanosine and papaverine act as myotropic antispasmodics but lack the non-narcotic analgesic properties seen in Compound 3 .

- Structural Impact: Methoxy Position: 6,8-dimethoxy (target compound) vs. 6,7-dimethoxy (Compound 3) may influence receptor selectivity. N-Substituents: Dimethyl groups (target compound) vs. dimethylaminophenyl (Compound 3) affect lipophilicity and bioavailability.

Research and Application Gaps

- The target compound’s biological activity remains uncharacterized, while analogs like Compound 3 are well-documented in preclinical studies.

- Halogenated derivatives (e.g., 6,7-dichloro-THIQ) may offer unique pharmacological profiles but require exploration.

Biological Activity

6,8-Dimethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention due to its potential biological activities, including neuroprotective effects and possible applications in treating neurodegenerative diseases such as Alzheimer's disease (AD).

The molecular formula of this compound is , with a molecular weight of approximately 215.73 g/mol. The compound is typically presented as a solid with a melting point range of 260-265 °C .

Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant neuroprotective effects. These compounds can modulate various neurobiological pathways that are altered in neurodegenerative diseases. For instance, studies have shown that tetrahydroisoquinolines can inhibit oxidative stress and inflammation in neuronal cells .

Mechanisms of Action:

- Antioxidative Effects: Tetrahydroisoquinolines can scavenge free radicals and reduce oxidative damage to neurons.

- Anti-inflammatory Properties: These compounds may inhibit pro-inflammatory cytokines and pathways involved in neuroinflammation.

Pharmacological Studies

A study evaluating the pharmacokinetics of similar compounds indicated that tetrahydroisoquinoline derivatives could effectively cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system (CNS) therapies .

Case Studies

Case Study 1: Alzheimer's Disease

A recent review highlighted the role of tetrahydroisoquinoline derivatives in AD treatment. The compounds were noted for their ability to inhibit acetylcholinesterase activity and modulate amyloid-beta aggregation, both critical factors in AD pathology .

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of tetrahydroisoquinolines. The results suggested that these compounds might enhance neurotransmitter levels such as serotonin and norepinephrine in the brain .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.